(5-Phenyl-1H-pyrrol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyl-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1H-pyrrol-3-yl)methanamine typically involves the formation of the pyrrole ring followed by the introduction of the phenyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-fluoro acetophenone with a bromination reagent can yield 2-fluoro-alpha-bromoacetophenone, which can then react with malononitrile to form a pyrrole intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, dechlorination, and other steps to refine the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ethyl acetate, and catalytic agents for hydrogenation and dechlorination . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reduction can yield 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Scientific Research Applications
(5-Phenyl-1H-pyrrol-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Phenyl-1H-pyrrol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the pyrrole ring can facilitate binding to specific sites, influencing biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine: A potent potassium-competitive acid blocker used in the treatment of acid-related diseases.
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
(5-Phenyl-1H-pyrrol-3-yl)methanamine is unique due to its specific structure, which combines a phenyl group with a pyrrole ring and a methanamine moiety. This combination can result in distinct chemical properties and biological activities, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8,13H,7,12H2 |
InChI Key |
LSPUQHZTEYBOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.